![molecular formula C12H16N2O B1294756 1-(4-Methylbenzyl)piperazin-2-one CAS No. 938458-91-4](/img/structure/B1294756.png)
1-(4-Methylbenzyl)piperazin-2-one
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Overview
Description
1-(4-Methylbenzyl)piperazin-2-one, also known as MBP, is a chemical compound with numerous properties and applications in the fields of science and industry. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Methylbenzyl)piperazin-2-one, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields has been reported .Molecular Structure Analysis
The molecular formula of 1-(4-Methylbenzyl)piperazin-2-one is C12H16N2O . The structure of this compound includes a six-membered ring with two opposing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Herbicidal Activity
The compound has been used in the synthesis of benzotriazole derivatives, which have shown weak herbicidal activities against barnyardgrass and rape . This suggests potential use in the development of new herbicides .
Antihelminthic Activity
1-(4-Methylbenzyl)piperazin-2-one (MBPZ) has shown excellent biological properties in anti-helminths due to its chemical structure . This suggests potential use in the treatment of parasitic worm infections .
Antihistaminic Activity
MBPZ has also demonstrated antihistaminic activity . This suggests potential use in the treatment of allergies .
Anticancer Activity
The compound has shown anticancer activity . This suggests potential use in the development of new cancer treatments .
Antidepressant Activity
MBPZ has demonstrated antidepressant activity . This suggests potential use in the treatment of depression .
Antimicrobial Activity
Research has predicted that MBPZ could inhibit Bacillus cereus based on its special structure . This suggests potential use as an antibacterial agent .
Stability in Biological Applications
In biological application, 1-(4-Methylbenzyl)piperazin-2-one also shows good stability . This suggests potential use in long-term treatments or applications where stability is required .
Use in Synthesis of Novel Compounds
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . This suggests potential use in the development of new chemical compounds .
Mechanism of Action
While the specific mechanism of action for 1-(4-Methylbenzyl)piperazin-2-one is not explicitly stated in the search results, it is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQNDQVAMMOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649957 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)piperazin-2-one | |
CAS RN |
938458-91-4 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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